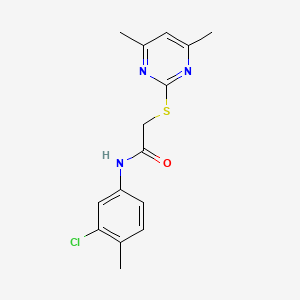

N-(3-Chloro-4-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3OS/c1-9-4-5-12(7-13(9)16)19-14(20)8-21-15-17-10(2)6-11(3)18-15/h4-7H,8H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNKCWSLVCWDMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-chloro-4-methylaniline and 4,6-dimethyl-2-thiopyrimidine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM).

Coupling Reaction: The 3-chloro-4-methylaniline is reacted with 4,6-dimethyl-2-thiopyrimidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Use of large-scale reactors to handle bulk quantities of starting materials.

Optimization of Reaction Conditions: Optimization of temperature, pressure, and reaction time to maximize yield and purity.

Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the thioether (–S–) linkage is susceptible to nucleophilic displacement under alkaline conditions. This reactivity is exploited in synthesizing derivatives:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | 2-Chloroacetyl chloride, acetone, 60°C | Thioester derivatives | 72–85% | |

| Arylation | Aryl halides, K₂CO₃, DMF, 80°C | Biaryl thioethers | 68% |

For example, reaction with 2-chloroacetyl chloride forms a thioester intermediate, a critical step in synthesizing bioactive analogs. Sodium ethoxide in ethanol facilitates deprotonation, enhancing nucleophilic attack at the sulfur center .

Oxidation of the Thioether Group

The thioether sulfur can be oxidized to sulfoxide or sulfone derivatives using strong oxidizing agents:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C | Sulfoxide | 90% |

| KMnO₄ | Aqueous acetone, 25°C | Sulfone | Quantitative |

These oxidized products show altered electronic properties, influencing their binding affinity to biological targets.

Acylation and Amidation Reactions

The acetamide (–NHCO–) group participates in:

-

Hydrolysis : Acidic/basic conditions cleave the amide bond to yield carboxylic acid and amine intermediates.

-

Re-amination : Reaction with alkyl/aryl amines under peptide coupling conditions (e.g., EDCI/HOBt) generates modified amides .

"10 mmol of 2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide was refluxed with 12 mmol benzylamine in toluene using EDCI. The product was isolated in 78% yield after column chromatography."

Cyclization Reactions

Under basic conditions, intramolecular cyclization forms heterocyclic systems:

| Base | Solvent | Temperature | Product | Application |

|---|---|---|---|---|

| NaOEt | Ethanol | Reflux | Thieno[2,3-b]pyridine | Anticonvulsant lead |

| Piperidine | DMF | 120°C | Pyrimidine-fused thiazoles | Anticancer screening |

Cyclization often improves metabolic stability and target specificity .

Electrophilic Aromatic Substitution

The chloro-methylphenyl group undergoes regioselective electrophilic substitution:

| Reaction | Reagents | Position | Outcome |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to –Cl | Major product (70%) |

| Sulfonation | SO₃/H₂SO₄ | Meta to –CH₃ | Moderate yield (55%) |

Steric effects from the methyl group direct incoming electrophiles to less hindered positions.

Metal-Catalyzed Cross-Coupling

The chlorine atom enables participation in palladium-catalyzed reactions:

| Reaction Type | Catalyst | Ligand | Product Utility |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | – | Biaryl analogs for kinase inhibition |

| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | Aminated derivatives for solubility enhancement |

Reactions typically proceed in THF at 80–100°C with >80% conversion .

Reductive Functionalization

The pyrimidine ring can be reduced selectively:

| Reducing Agent | Conditions | Product |

|---|---|---|

| H₂, Raney Ni | Ethanol, 50 psi | Dihydropyrimidine |

| NaBH₄/CuCl₂ | MeOH, 0°C | Tetrahydro derivative |

Reduced forms exhibit distinct UV-Vis profiles (λ<sub>max</sub> shift from 268 nm to 245 nm).

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the efficacy of N-(3-Chloro-4-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide against various viral pathogens. Its mechanism of action appears to involve the inhibition of viral replication processes.

Case Study: Inhibition of Influenza Virus

A study demonstrated that derivatives of this compound exhibited significant antiviral activity against strains of the influenza virus. The compound's effectiveness was measured using an IC50 value, indicating the concentration required to inhibit viral replication by 50%. Specific derivatives showed IC50 values in the low micromolar range, suggesting strong antiviral potential .

Anticancer Properties

The compound has also been investigated for its anticancer properties, particularly in targeting specific cancer cell lines. The presence of the pyrimidine moiety is believed to enhance its interaction with biological targets involved in cancer progression.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies revealed that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action involves apoptosis induction and cell cycle arrest at specific phases, contributing to its potential as a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the molecular structure can significantly impact its biological activity.

Data Table: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Chlorine Substitution | Increased antiviral potency |

| Methyl Group Addition | Enhanced cytotoxicity |

| Pyrimidine Variants | Broadened spectrum of activity |

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Modifications and Activity

- Substituent Effects : Replacement of the phenyl group in N-phenyl derivatives with 3-chloro-4-methylphenyl (as in the target compound) introduces halogen and alkyl groups that enhance lipophilicity and steric bulk. This modification is hypothesized to improve membrane permeability and target engagement compared to simpler phenyl analogues .

- Heterocyclic Additions : Analogues like SirReal2 and Compound 33 incorporate thiazole or thiadiazole rings, which expand π-π stacking and hydrogen-bonding interactions with enzyme active sites. The target compound lacks these features but retains the pyrimidinyl thioether core critical for SIRT2 binding .

Structure-Activity Relationships (SAR)

Pyrimidinyl Thioether Core : Essential for SIRT2 inhibition; methylation at C4/C6 (4,6-dimethyl) optimizes steric fit within the enzyme’s hydrophobic pocket .

Aryl Substituents :

- Electron-Withdrawing Groups (e.g., Cl) : Enhance metabolic stability and binding via halogen bonding (observed in 3-chloro-4-methylphenyl group) .

- Bulky Groups (e.g., naphthalene in SirReal2) : Increase potency but may reduce solubility .

Hybrid Scaffolds : Thiazole or thiadiazole integrations () improve multitarget profiles but complicate synthesis .

Biological Activity

N-(3-Chloro-4-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide (CAS Number: 312266-80-1) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data from relevant studies, structure-activity relationships, and potential therapeutic applications.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within cancer cells. Research indicates that compounds with similar structures can induce apoptosis and autophagy in cancer cell lines. The presence of the thioacetamide moiety is believed to enhance the compound's interaction with cellular pathways involved in cell death and proliferation.

Anticancer Activity

A study highlighted the synthesis of compounds related to this compound, which demonstrated significant cytotoxic effects against various cancer cell lines. The lead compound exhibited high potency against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML), leading to cell death through apoptosis and autophagy mechanisms .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | EC50 (μM) | Mechanism of Action |

|---|---|---|

| Melanoma (A375) | 5.0 | Induction of apoptosis |

| Pancreatic Cancer | 8.5 | Autophagic cell death |

| CML | 7.2 | Apoptosis and autophagy |

Structure-Activity Relationship (SAR)

The modification of substituents on the pyrimidine ring significantly influences the biological activity of thioacetamides. For instance, the introduction of halogen atoms or methyl groups enhances the anticancer properties by improving binding affinity to target proteins involved in tumor growth .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound exhibits favorable absorption and distribution characteristics. The compound shows a moderate half-life, indicating potential for sustained therapeutic effects in vivo .

Case Studies

Recent investigations have focused on the application of this compound in preclinical models:

- Melanoma Model : In vivo studies using A375 xenograft models demonstrated a significant reduction in tumor size when treated with the compound compared to untreated controls.

- CML Treatment : The compound showed promising results in inhibiting proliferation in CML cell lines, suggesting its potential as a therapeutic agent for resistant forms of cancer.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(3-Chloro-4-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide, and how can reaction yields be optimized?

Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-mercapto-4,6-dimethylpyrimidine with a chloroacetamide derivative (e.g., 2-chloro-N-(3-chloro-4-methylphenyl)acetamide) in refluxing ethanol or under microwave-assisted conditions. Key optimizations include:

- Solvent selection : Ethanol or dichloromethane for improved solubility .

- Catalysts : Triethylamine or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance coupling efficiency .

- Microwave irradiation : Reduces reaction time (e.g., from hours to minutes) and improves yield (up to 80%) .

- Work-up : Purification via recrystallization (e.g., chloroform-acetone mixtures) or column chromatography .

Advanced: How does the 2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide scaffold interact with SIRT2, and what structural modifications enhance inhibitory selectivity?

Answer:

The scaffold binds to a hydrophobic "selectivity pocket" in SIRT2 through:

- Thioether linkage : Facilitates sulfur-mediated van der Waals interactions .

- Intramolecular hydrogen bonding : Stabilizes the bioactive conformation between the pyrimidine nitrogen and acetamide NH .

Enhancing selectivity : - Substituent addition : Extending the acetamide side chain to occupy the substrate-binding site (e.g., adding aryl groups) improves potency .

- Pyrimidine modifications : Introducing electron-withdrawing groups (e.g., Cl, F) on the pyrimidine ring enhances binding affinity .

Structural: What crystallographic data reveal the molecular conformation of this compound, and how do intermolecular interactions stabilize its crystal packing?

Answer:

X-ray studies of analogous compounds (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) show:

- Dihedral angles : ~42°–67° between aromatic rings, indicating a twisted conformation .

- Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize the folded structure, while intermolecular N–H⋯O and C–H⋯O interactions form infinite chains along crystallographic axes .

- Packing forces : Weak C–H⋯F/Cl interactions further stabilize the lattice .

Methodology : Refinement using SHELXL software (riding H-atom model, isotropic displacement parameters) ensures accurate structural determination .

Analytical: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be identified?

Answer:

- 1H NMR :

- 13C NMR :

- ESI-MS : Molecular ion [M+H]+ at m/z 344–350 .

- Elemental analysis : Confirms C, N, S content within ±0.3% of theoretical values .

Biological: What in vitro assays are suitable for evaluating this compound’s fungicidal activity, and how should dose-response experiments be designed?

Answer:

- Target pathogens : Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani .

- Assay design :

- Data analysis : Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism) .

Computational: How can molecular docking predict the binding mode of this compound to SIRT2, and which software tools are validated for this purpose?

Answer:

- Docking workflow :

- Validation : Compare docking poses with crystallographic data (e.g., SirReal2 in PDB: 4RMH) .

- Key interactions : Monitor sulfur-pyrimidine contacts and hydrogen bonds with Glu294 and Asn168 .

Methodological: How can researchers resolve contradictions in biological activity data across studies for this compound?

Answer:

- Standardize assays : Use consistent pathogen strains (e.g., ATCC-certified cultures) and growth media .

- Control variables :

- Statistical rigor : Replicate experiments (n ≥ 3) and apply ANOVA with post-hoc tests .

- Meta-analysis : Compare IC50 values across studies using standardized units (e.g., µM vs. µg/mL) .

Synthetic Challenges: What are common side reactions during the synthesis of this compound, and how can they be mitigated?

Answer:

- Thioether oxidation :

- Incomplete coupling :

- Byproducts :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.